molecular formula C13H16N2O3 B13740817 5-Hydroxy-DL-tryptophan ethyl ester

5-Hydroxy-DL-tryptophan ethyl ester

Cat. No.: B13740817
M. Wt: 248.28 g/mol
InChI Key: HIHZWVKQSWRKCO-UHFFFAOYSA-N
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Description

5-Hydroxy-DL-tryptophan ethyl ester is a derivative of 5-Hydroxytryptophan (5-HTP), a naturally occurring amino acid. This compound is synthesized by esterifying 5-Hydroxy-DL-tryptophan with ethanol. 5-Hydroxy-DL-tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, playing a crucial role in regulating mood, sleep, and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-DL-tryptophan ethyl ester typically involves the esterification of 5-Hydroxy-DL-tryptophan with ethanol. This reaction can be catalyzed by acidic or basic conditions. For example, the reaction can be carried out using sulfuric acid as a catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation, chemical synthesis, and extraction from natural sources. Microbial fermentation is favored due to its efficiency and lower environmental impact. Chemical synthesis, although more complex and costly, is also employed to meet market demands .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-DL-tryptophan ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-DL-tryptophan ethyl ester has diverse applications in scientific research:

Mechanism of Action

5-Hydroxy-DL-tryptophan ethyl ester exerts its effects by being converted into serotonin in the body. This conversion involves the decarboxylation of 5-Hydroxy-DL-tryptophan by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-DL-tryptophan ethyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound. This esterification can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3

InChI Key

HIHZWVKQSWRKCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N

Origin of Product

United States

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